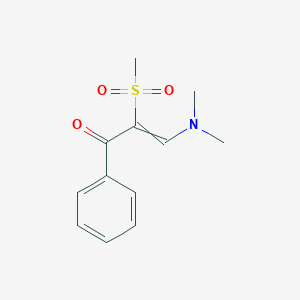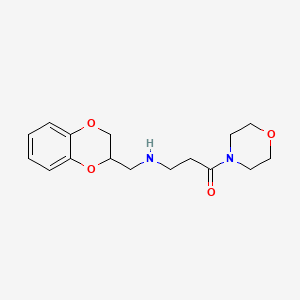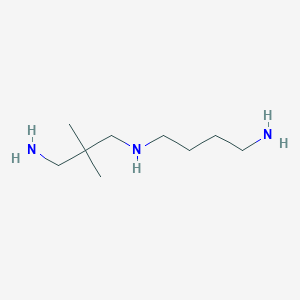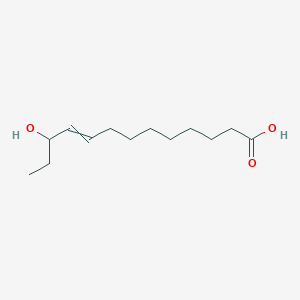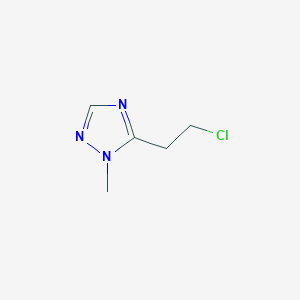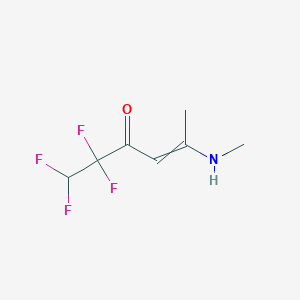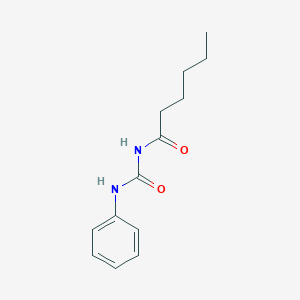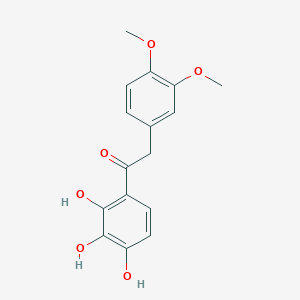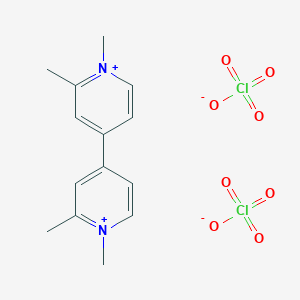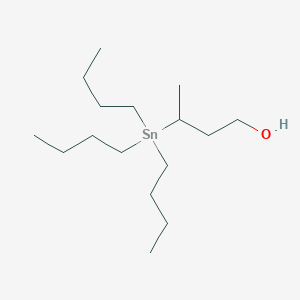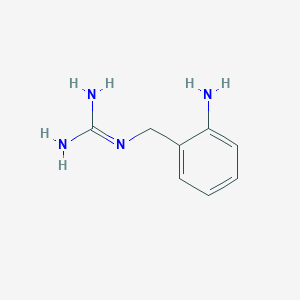
(2-Aminobenzyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminobenzyl)guanidine is an organic compound that features a guanidine group attached to a benzyl ring with an amino substituent at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
Guanylation of Amines: One common method for synthesizing guanidines involves the guanylation of amines using cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water. This method is practical for substrates that dissolve only in aqueous solutions.
Transition Metal Catalysis: Recent developments have shown that transition-metal-catalyzed guanidine synthesis, such as using copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines, can efficiently produce guanidines.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide diverse guanidines in good yields.
Industrial Production Methods
Industrial production methods for guanidines often involve the use of carbodiimides and thioureas as starting materials. These methods are scalable and can be adapted to produce large quantities of guanidines for various applications.
化学反应分析
Types of Reactions
Oxidation: Guanidines can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Substitution reactions at the benzylic position are common, often involving nucleophilic substitution pathways.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution Reagents: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroguanidines, while substitution reactions can produce various substituted guanidines.
科学研究应用
Chemistry
In chemistry, (2-Aminobenzyl)guanidine is used as a building block for the synthesis of more complex molecules. Its ability to form hydrogen bonds and its high basicity make it a versatile reagent in organic synthesis .
Biology
In biological research, guanidines are studied for their interactions with proteins and nucleic acids. They are known to act as DNA minor groove binders and kinase inhibitors .
Medicine
Medically, guanidines have been explored for their potential as therapeutic agents. They have been investigated for their ability to modulate neurotransmitter release and for their potential use in treating conditions like myasthenic syndrome .
Industry
In industry, guanidines are used as catalysts and as components in the production of polymers and other materials. Their unique chemical properties make them valuable in various industrial applications .
作用机制
The mechanism of action of (2-Aminobenzyl)guanidine involves its ability to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with molecular targets such as aldehyde dehydrogenase and ribonuclease, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Guanidine: A simple molecule with similar basicity and hydrogen bonding capabilities.
Nitroguanidine: Used as an insecticide and in explosives, featuring a nitro group attached to the guanidine moiety.
Thiourea Derivatives: Often used as guanidylating agents in the synthesis of guanidines.
Uniqueness
(2-Aminobenzyl)guanidine is unique due to its specific structure, which allows for targeted interactions with biological molecules and its potential for diverse chemical modifications. Its ortho-amino substitution on the benzyl ring provides additional sites for functionalization, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC 名称 |
2-[(2-aminophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5,9H2,(H4,10,11,12) |
InChI 键 |
CGNXNHLQUYQSCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


